Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate is an organic compound with the molecular formula C16H23NO3. It is a derivative of hexanoic acid and contains a dimethylamino group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
- EDP-420’s primary target is the cannabinoid system . Specifically, it interacts with the CB1 cannabinoid receptor located in the central and peripheral nervous system, bones, heart, liver, lungs, vascular endothelium, and reproductive system. Additionally, it may also affect the CB2 cannabinoid receptor .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate typically involves the Friedel-Crafts acylation of dimethylaniline with ethyl 6-oxohexanoate. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Friedel-Crafts Acylation: Dimethylaniline reacts with ethyl 6-oxohexanoate in the presence of AlCl3 to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and efficiency. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate: Similar structure with diethylamino group instead of dimethylamino group.
Michler’s Ketone: Contains two dimethylamino groups attached to a benzophenone core.
4-(Dimethylamino)pyridine: A related compound with a dimethylamino group attached to a pyridine ring.
Uniqueness
Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 6-[4-(dimethylamino)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-20-16(19)8-6-5-7-15(18)13-9-11-14(12-10-13)17(2)3/h9-12H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOZMUTUUSYYGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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